molecular formula C11H14ClNO2 B173038 Ethyl 2-chloro-6-(propan-2-yl)pyridine-3-carboxylate CAS No. 100129-72-4

Ethyl 2-chloro-6-(propan-2-yl)pyridine-3-carboxylate

Cat. No.: B173038
CAS No.: 100129-72-4
M. Wt: 227.69 g/mol
InChI Key: VREYIDKIHMOPFG-UHFFFAOYSA-N
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Description

Ethyl 2-chloro-6-(propan-2-yl)pyridine-3-carboxylate is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a chloro group at the 2-position, an isopropyl group at the 6-position, and an ethyl ester group at the 3-position of the pyridine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-chloro-6-(propan-2-yl)pyridine-3-carboxylate typically involves the chlorination of a pyridine derivative followed by esterification. One common method involves the reaction of 2-chloro-6-(propan-2-yl)pyridine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to yield the desired ester product.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-chloro-6-(propan-2-yl)pyridine-3-carboxylate undergoes various chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Ester hydrolysis: The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

    Oxidation and reduction: The compound can undergo oxidation to form pyridine N-oxide derivatives or reduction to form dihydropyridine derivatives.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium methoxide, ammonia, or thiourea in solvents like ethanol or methanol.

    Ester hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Nucleophilic substitution: Formation of substituted pyridine derivatives.

    Ester hydrolysis: Formation of 2-chloro-6-(propan-2-yl)pyridine-3-carboxylic acid.

    Oxidation: Formation of pyridine N-oxide derivatives.

    Reduction: Formation of dihydropyridine derivatives.

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-chloro-6-(propan-2-yl)pyridine-3-carboxylate serves as a building block for synthesizing pharmaceutical compounds. Its derivatives have shown potential therapeutic effects, particularly in oncology and infectious disease treatment.

Case Study: Antitumor Activity
Research indicates that pyridine derivatives can exhibit selective cytotoxicity against cancer cell lines. For example, modifications in substituents have been shown to enhance or diminish antitumor activity, with some derivatives achieving significant inhibition of tumor growth in vitro .

Agricultural Chemistry

This compound is utilized as an intermediate in developing agrochemicals such as herbicides and insecticides. Its chlorinated structure enhances its efficacy against various pests.

Case Study: Insecticidal Properties
Compounds related to ethyl 2-chloro-6-(propan-2-yl)pyridine have been patented for their effectiveness in controlling insect populations, showcasing their importance in agricultural applications .

Material Science

In material science, this compound is explored for developing functional materials with specific electronic or optical properties. Its unique structure allows for modifications that can tailor these properties for various applications.

Enzyme Interactions

The compound acts as a probe in studying enzyme interactions and biochemical pathways. Its ability to participate in Suzuki–Miyaura coupling reactions suggests potential roles in carbon-carbon bond formation within biological systems.

Table: Biological Activities of this compound

Activity TypeDescriptionReference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AntitumorSelective cytotoxicity against cancer cell lines
Enzyme InteractionProbe for studying biochemical pathways

Chemical Reactions

This compound undergoes several chemical reactions:

  • Nucleophilic Substitution : The chloro group can be replaced by nucleophiles (e.g., amines).
  • Ester Hydrolysis : Hydrolysis under acidic or basic conditions yields the corresponding carboxylic acid.
  • Oxidation/Reduction : Can be oxidized to form pyridine N-oxide derivatives or reduced to dihydropyridine derivatives.

Table: Reaction Types and Conditions

Reaction TypeReagents/ConditionsMajor Products
Nucleophilic SubstitutionSodium methoxide, ethanolSubstituted pyridine derivatives
Ester HydrolysisHCl or NaOHCarboxylic acid
OxidationHydrogen peroxidePyridine N-oxide derivatives
ReductionLithium aluminum hydrideDihydropyridine derivatives

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-chloro-6-methylpyridine-3-carboxylate: Similar structure but with a methyl group instead of an isopropyl group.

    Ethyl 2-chloro-4-(propan-2-yl)pyridine-3-carboxylate: Similar structure but with the isopropyl group at the 4-position.

    Ethyl 2-chloro-6-(propan-2-yl)pyridine-4-carboxylate: Similar structure but with the ester group at the 4-position.

Uniqueness

Ethyl 2-chloro-6-(propan-2-yl)pyridine-3-carboxylate is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. The combination of the chloro, isopropyl, and ester groups provides a distinct chemical profile that can be exploited in various research and industrial applications.

Biological Activity

Ethyl 2-chloro-6-(propan-2-yl)pyridine-3-carboxylate is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a pyridine ring substituted with a chloro group and an isopropyl group, along with an ethyl ester functional group. This unique structure may contribute to its diverse biological activities.

The biological activity of this compound is believed to stem from its interaction with various molecular targets, including enzymes, receptors, and nucleic acids. These interactions can lead to multiple biological effects, such as antimicrobial, anti-inflammatory, and antitumor activities. However, detailed studies are required to elucidate the specific pathways involved in its action.

Antimicrobial Activity

Recent studies have indicated that compounds related to this compound exhibit significant antimicrobial properties. For instance:

  • Antibacterial Activity : Compounds with similar structures have shown effective inhibition against a range of bacteria, including both Gram-positive and Gram-negative strains. The minimum inhibitory concentration (MIC) values for these compounds typically range from 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli .
CompoundMIC (mg/mL)Target Pathogen
Ethyl 2-chloro-6-(propan-2-yl)pyridine0.0195E. coli
Related compound X0.0048S. aureus
Related compound Y0.039C. albicans

Antitumor Activity

Research has also explored the antitumor potential of pyridine derivatives, including this compound. Some derivatives have demonstrated selective cytotoxicity against cancer cell lines while sparing normal cells . The structure-activity relationship indicates that modifications in the substituents can enhance or diminish this activity.

Case Studies

  • Antiplasmodial Activity : A study evaluated various thieno[2,3-b]pyridine derivatives for their effects on the malaria-causing parasite Plasmodium falciparum. Although not directly tested, structural analogs of ethyl 2-chloro-6-(propan-2-yl)pyridine showed promising results with IC50 values indicating strong antiplasmodial activity .
  • Cytotoxicity Profiling : In vitro assays were conducted on human cell lines to determine the cytotoxic effects of pyridine derivatives. The selectivity index (SI) was calculated to assess the safety profile relative to efficacy against target pathogens .

Structure-Activity Relationships (SAR)

The SAR studies indicate that the presence of halogen substituents (like chlorine) and alkyl groups significantly influences the biological activity of pyridine derivatives:

Substituent TypeEffect on Activity
Halogen (Cl)Increases potency against bacterial strains
Alkyl (isopropyl)Enhances solubility and bioavailability

Properties

IUPAC Name

ethyl 2-chloro-6-propan-2-ylpyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO2/c1-4-15-11(14)8-5-6-9(7(2)3)13-10(8)12/h5-7H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VREYIDKIHMOPFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(C=C1)C(C)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50620494
Record name Ethyl 2-chloro-6-(propan-2-yl)pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50620494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100129-72-4
Record name Ethyl 2-chloro-6-(propan-2-yl)pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50620494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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